molecular formula C4HCl3F6O B1333516 1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether CAS No. 56860-83-4

1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether

Cat. No.: B1333516
CAS No.: 56860-83-4
M. Wt: 285.39 g/mol
InChI Key: CPUOWSYOQOXXNZ-UHFFFAOYSA-N
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Description

1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether is a chemical compound with the molecular formula C4HCl3F6O and a molecular weight of 285.4 g/mol . It is known for its high fluorine content, which imparts unique chemical and physical properties. This compound is primarily used in research settings and has applications in various scientific fields.

Biochemical Analysis

Biochemical Properties

1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, particularly cytochrome P450 2E1, which is involved in its metabolism . The interaction with cytochrome P450 2E1 leads to the formation of inorganic fluoride and formaldehyde, indicating its role in oxidative metabolism .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can cause oxidative stress in cells, leading to changes in gene expression related to stress response . Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, thereby affecting overall cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to cytochrome P450 enzymes, leading to enzyme inhibition or activation . This binding interaction results in the formation of reactive metabolites, which can cause cellular damage and changes in gene expression . The compound’s ability to generate reactive oxygen species further contributes to its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent oxidative stress and cellular damage . These temporal effects highlight the importance of monitoring the stability and degradation of the compound in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects . At higher doses, it can cause severe toxicity, including liver damage and oxidative stress . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects . These findings underscore the importance of dosage optimization in experimental studies involving this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, particularly cytochrome P450 2E1 . This metabolism leads to the formation of reactive metabolites, including inorganic fluoride and formaldehyde . The compound’s interaction with metabolic enzymes can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound’s high polarity allows it to be distributed efficiently within cellular compartments . Understanding its transport and distribution is crucial for elucidating its cellular effects and optimizing its use in biochemical research .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether typically involves the reaction of hexafluoropropylene oxide with trichloromethyl alcohol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the ether bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of specialized equipment to handle the highly reactive and corrosive nature of the starting materials and the final product .

Chemical Reactions Analysis

Types of Reactions

1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,2,3,3,3-Hexafluoropropyl trichloromethyl ether is unique due to its combination of high fluorine content and the presence of a trichloromethyl group. This combination imparts distinct chemical reactivity and physical properties, making it valuable in specialized applications .

Properties

IUPAC Name

1,1,1,2,3,3-hexafluoro-3-(trichloromethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl3F6O/c5-4(6,7)14-3(12,13)1(8)2(9,10)11/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUOWSYOQOXXNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(OC(Cl)(Cl)Cl)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl3F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380850
Record name 1,1,1,2,3,3-Hexafluoro-3-(trichloromethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56860-83-4
Record name 1,1,1,2,3,3-Hexafluoro-3-(trichloromethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 56860-83-4
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